N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide
CAS No.: 1021225-22-8
Cat. No.: VC11959562
Molecular Formula: C13H13N3OS
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-22-8 |
|---|---|
| Molecular Formula | C13H13N3OS |
| Molecular Weight | 259.33 g/mol |
| IUPAC Name | N-(6-methylsulfanylpyridazin-3-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |
| Standard InChI Key | UVLRLMKHMZTMTJ-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2 |
| Canonical SMILES | CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Introduction
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. It features a pyridazine ring and an acetamide moiety, which are crucial for its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry and pharmacology due to its unique structure and potential applications in drug development and material science.
Synthesis
The synthesis of N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide typically involves several steps, including the formation of the pyridazine ring and the introduction of the methylsulfanyl group. The process may involve reactions such as nucleophilic substitutions and condensations.
Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups:
-
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: Typically employs lithium aluminum hydride or sodium borohydride as reducing agents.
-
Substitution Reactions: May involve halogens or alkyl halides under controlled conditions.
Biological Activity
While specific biological activity data for N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is limited, compounds with similar structures often exhibit antimicrobial or anticancer properties. Their mechanism of action typically involves interaction with enzymes or receptors, modulating biological pathways.
Research Findings
Research on pyridazine derivatives often focuses on their potential as pharmaceuticals. For instance, compounds like N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been studied for their ability to modulate protein kinase activity, which is relevant in treating diseases such as osteoarthritis . Similarly, other pyridazine-based compounds have shown promise in anticancer and antimalarial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume